Selectivity Margin Against HDAC6 vs. Tubastatin A and SAHA
Hdac10-IN-1 (compound 13b) demonstrates significant biochemical selectivity for HDAC10 over the structurally related class IIb isozyme HDAC6 and the class I isozyme HDAC8. The compound's IC50 value against human HDAC10 is 58 ± 10 nM, while it exhibits markedly reduced potency against human HDAC6 (IC50 = 2420 ± 530 nM) and human HDAC8 (IC50 = 920 ± 170 nM) [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 58 ± 10 nM (hHDAC10) |
| Comparator Or Baseline | hHDAC6: 2420 ± 530 nM; hHDAC8: 920 ± 170 nM |
| Quantified Difference | Approximately 42-fold selectivity over HDAC6 and 16-fold over HDAC8 based on mean IC50 values. |
| Conditions | In vitro enzymatic assay using recombinant human HDAC isoforms [1]. |
Why This Matters
This selectivity profile ensures that observed cellular phenotypes, such as autophagy modulation, are attributable to HDAC10 inhibition rather than off-target effects on HDAC6 (a tubulin deacetylase) or HDAC8.
- [1] Géraldy, M., Morgen, M., Sehr, P., Steimbach, R. R., Moi, D., Ridinger, J., ... & Miller, A. K. (2022). Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells. European Journal of Medicinal Chemistry, 234, 114272. View Source
